molecular formula C14H17N5O3 B12530948 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-22-1

2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate

カタログ番号: B12530948
CAS番号: 651769-22-1
分子量: 303.32 g/mol
InChIキー: IARQPGDWRPNNQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a synthetic organic compound combining a benzoate ester core with two pharmacologically relevant moieties: a morpholinylethyl group and a tetrazole ring. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is frequently employed in drug design to enhance solubility and bioavailability due to its polarity and hydrogen-bonding capacity . The tetrazole group (2H-tetrazol-5-yl), a bioisostere of carboxylic acid, is commonly utilized in medicinal chemistry to improve metabolic stability and receptor binding, as exemplified by angiotensin II receptor antagonists like losartan and olmesartan .

特性

CAS番号

651769-22-1

分子式

C14H17N5O3

分子量

303.32 g/mol

IUPAC名

2-morpholin-4-ylethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C14H17N5O3/c20-14(22-10-7-19-5-8-21-9-6-19)12-3-1-11(2-4-12)13-15-17-18-16-13/h1-4H,5-10H2,(H,15,16,17,18)

InChIキー

IARQPGDWRPNNQF-UHFFFAOYSA-N

正規SMILES

C1COCCN1CCOC(=O)C2=CC=C(C=C2)C3=NNN=N3

製品の起源

United States

準備方法

合成経路と反応条件

4-(2H-テトラゾール-5-イル)安息香酸 2-(モルホリン-4-イル)エチルの合成は、通常、以下の手順を伴います。

工業生産方法

この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化を伴う可能性があります。 これには、効率と持続可能性を高めるために、連続フロー反応器とグリーンケミストリーの原則の使用が含まれる可能性があります .

作用機序

類似の化合物との比較

類似の化合物

独自性

4-(2H-テトラゾール-5-イル)安息香酸 2-(モルホリン-4-イル)エチルは、モルホリン環、テトラゾール環、および安息香酸エステルの組み合わせによりユニークです。 このユニークな構造は、親水性と疎水性の特性のバランスを提供し、医薬品化学と材料科学におけるさまざまな用途に適した多用途の化合物となっています.

類似化合物との比較

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related analogs, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Biological Activity/Properties Reference
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate Benzoate ester Morpholinylethyl, Tetrazol-5-yl Prodrug potential, enhanced solubility Target
CV-11974 (Olmesartan) Biphenyltetrazole Tetrazol-5-yl, Biphenyl Angiotensin II antagonist (IC₅₀: 1.12×10⁻⁷ M)
(5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid Acetic acid derivative Morpholinyl, Tetrazol-2-yl Structural isomer; unknown activity
Ethyl 1-[2-(morpholin-4-yl)ethyl]benzimidazole-5-carboxylate Benzimidazole ester Morpholinylethyl, Trifluoromethyl Antimicrobial activity; crystal structure analyzed
Ethyl 4-(dimethylamino)benzoate Benzoate ester Dimethylaminoethyl Higher reactivity in polymer matrices

Structural Analogues with Tetrazole Moieties

  • CV-11974 (Olmesartan) : This angiotensin II receptor antagonist features a biphenyltetrazole group, where the tetrazole acts as a critical pharmacophore for binding to the AT₁ receptor. While the target compound shares the tetrazol-5-yl group, its benzoate ester structure differs from CV-11974’s biphenyl system. The ester linkage in the target compound may reduce direct receptor affinity but improve oral bioavailability through prodrug activation .
  • (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic Acid: A structural isomer with the tetrazole at position 2 instead of 5.

Morpholine-Containing Esters

  • Ethyl 1-[2-(Morpholin-4-yl)ethyl]benzimidazole-5-carboxylate : This benzimidazole derivative shares the morpholinylethyl ester group with the target compound. Crystallographic data reveal dihedral angles of 35.66° (between benzimidazole and phenyl rings) and 75.45° (between benzimidazole and morpholine), suggesting conformational rigidity. In contrast, the target’s benzoate core may allow greater rotational flexibility, impacting intermolecular interactions and solubility .
  • Ethyl 4-(Dimethylamino)benzoate: Compared to the morpholinylethyl group, the dimethylaminoethyl substituent in this compound demonstrated higher reactivity in resin cement formulations, achieving a 10–15% greater degree of conversion.

Spectral and Physical Properties

  • 2-(Diethylamine)ethyl 4-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamido)benzoate : UV-Vis analysis of this metronidazole derivative showed a hypsochromic shift (λmax = 270 nm vs. 310 nm for the parent acid), attributed to aromatic substitution. The target compound’s tetrazole and morpholine groups may similarly alter its spectral profile, aiding analytical characterization .
  • Morpholinium Degradation Behavior : Stress studies on morpholinium salts (e.g., morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetonitrile) reveal susceptibility to hydrolysis under acidic conditions. This suggests the target’s ester linkage may require stabilization strategies to prevent premature degradation .

Research Findings and Implications

Bioisosteric Advantage : The tetrazole group in the target compound mimics carboxylic acids, as seen in CV-11974, but with improved metabolic stability. This design could enhance oral bioavailability compared to carboxylate-containing drugs .

Solubility vs. Reactivity: The morpholinylethyl group likely improves aqueous solubility over dimethylamino analogs (e.g., ethyl 4-(dimethylamino)benzoate) but may reduce reactivity in polymer systems due to steric hindrance .

Prodrug Potential: The ester linkage positions the compound as a prodrug candidate, requiring enzymatic hydrolysis for activation. This contrasts with CV-11974’s direct-acting tetrazole pharmacophore .

Crystallographic Insights : Structural data from similar morpholinylethyl esters suggest that the target compound’s solid-state packing may involve C–H···F and C–H···O interactions, influencing stability and formulation .

生物活性

2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 232.23 g/mol
  • IUPAC Name : 2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate

This structure includes a morpholine ring, an ethyl group, and a tetrazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole demonstrate activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoateAcinetobacter baumannii8 µg/mL
2-(Morpholin-4-yl)ethyl 4-(2H-tetrazol-5-yl)benzoatePseudomonas aeruginosa16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism of action appears to be associated with the induction of apoptosis and cell cycle arrest.

A notable study reported an IC50 value of 15 µM against human glioblastoma cells, indicating a promising therapeutic potential . The structure–activity relationship (SAR) analysis suggested that modifications to the morpholine and tetrazole groups could enhance potency.

Cell LineIC50 (µM)Mechanism of Action
Human Glioblastoma (U251)15Apoptosis induction
Human Melanoma (WM793)20Cell cycle arrest

Case Study 1: Inhibition of HSET

A recent study focused on the inhibition of HSET (KIFC1), a kinesin protein associated with cancer cell survival. The compound demonstrated micromolar inhibition of HSET activity, leading to multipolar spindle formation in centrosome-amplified cancer cells . This finding suggests potential applications in cancer therapy by targeting mitotic processes.

Case Study 2: Structure Optimization

Further investigations into structure optimization revealed that modifications to the ethyl ester group significantly affect biological activity. For example, replacing the ethyl group with a propyl group resulted in a 3-fold increase in antimicrobial activity against Pseudomonas aeruginosa .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。